molecular formula C22H16ClN3O3 B2514100 5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931748-87-7

5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2514100
CAS No.: 931748-87-7
M. Wt: 405.84
InChI Key: QYNZCWWUOWVZKC-UHFFFAOYSA-N
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Description

5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of diphenyl(phenylethynyl)selenonium salts with active methylene compounds and amides has been explored to produce oxazole derivatives, demonstrating the potential of using complex intermediates like oxyselenuranes in the synthesis of furan and oxazole derivatives (Kataoka et al., 1998).
  • Research into the reactivity of polychlorinated enamidonitrile with primary aromatic amines has led to the formation of 4-cyanooxazoles, indicating the utility of these reactions in generating oxazole rings with specific substituent patterns (Pil'o et al., 2002).
  • Studies have shown that 2-acylamino-3,3-dichloroacrylonitriles react with 2-aminothiophenol to produce 5-amino-4-(benzothiazol-2-yl)oxazole derivatives, highlighting the synthetic versatility of oxazole compounds (Shablykin et al., 2010).

Luminescence and Electronic Properties

  • The electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives have been investigated, with findings suggesting the influence of substituent effects on their electrochemical and ECL properties. This research underscores the potential applications of benzoxazole derivatives in photonics and electronics due to their high efficiency as luminophores (Zhao et al., 2015).

Structural and Spectral Studies

  • The synthesis and investigation of spectral-luminescent properties of derivatives of 2-(fur-2-yl)-5-phenyloxazole have been conducted, providing insights into the luminescent characteristics of these compounds. Such research is foundational for developing new organic luminophores with potential applications in optical materials and devices (Patsenker & Lokshin, 1999).

Properties

IUPAC Name

5-(benzylamino)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-16-6-8-17(9-7-16)27-14-18-10-11-20(28-18)22-26-19(12-24)21(29-22)25-13-15-4-2-1-3-5-15/h1-11,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZCWWUOWVZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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